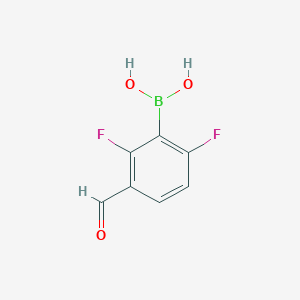

2,6-Difluoro-3-formylphenylboronic acid

Beschreibung

Significance of Organoboron Compounds in Modern Synthetic Chemistry

Organoboron compounds, chemical compounds containing a carbon-boron bond, have become indispensable tools in modern synthetic chemistry. numberanalytics.comwikipedia.orgnumberanalytics.com First synthesized in the 19th century, their full potential was not realized until the mid-20th century through the pioneering work of Herbert C. Brown. numberanalytics.com Today, these compounds are crucial for a vast array of chemical transformations, ranging from simple functional group conversions to the assembly of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. numberanalytics.comacs.org

The importance of organoboron compounds, particularly arylboronic acids, stems from their unique combination of stability, versatile reactivity, and generally low toxicity. nih.gov They are key participants in some of the most powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. numberanalytics.comacs.orgnih.gov This reaction allows for the efficient construction of biaryl systems, which are common motifs in medicinally active compounds. acs.org Beyond cross-coupling, organoboranes are central to reactions like hydroboration, Petasis borono-Mannich reaction, and allylboration, further highlighting their versatility. numberanalytics.comwikipedia.org Their role as synthetic intermediates is so fundamental that the development of new methods for their synthesis continues to be an active and important area of chemical research. nih.govmdpi.com

Unique Reactivity and Interaction Mechanisms of Boronic Acids

The reactivity of boronic acids is governed by the distinct electronic properties of the boron atom. Boron, with only three valence electrons, typically forms three covalent bonds, leaving it with a vacant p-orbital. numberanalytics.com This makes the boron center in boronic acids (R-B(OH)₂) Lewis acidic, meaning it can accept a pair of electrons. wikipedia.orgmdpi.com This Lewis acidity is central to their reactivity.

In the presence of a base, a boronic acid can be converted to a more nucleophilic boronate anion ([R-B(OH)₃]⁻). acs.org This process is crucial for the transmetalation step in many cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orgnih.gov The carbon-boron bond itself has low polarity, but the boron-attached carbon atom is nucleophilic, especially in the boronate form. wikipedia.org

A defining characteristic of boronic acids is their ability to form reversible covalent bonds with diols (compounds with two hydroxyl groups). nih.govresearchgate.net This interaction leads to the formation of cyclic boronic esters. rsc.org This specific and reversible binding is the foundation for their use in chemical sensors for saccharides and in other areas of molecular recognition. nih.govrsc.org Furthermore, boronic acids can form dative bonds with nucleophilic amino acid residues, such as serine and threonine, found in the active sites of enzymes, which is a key interaction mechanism for boronic acid-based drugs. acs.orgnih.govresearchgate.net The nature of the substituent on the aryl ring significantly influences the Lewis acidity of the boron atom and, consequently, its reactivity and binding affinities. nih.govrsc.org

Contextualization of 2,6-Difluoro-3-formylphenylboronic Acid within Fluorinated Arylboronic Acid Research

This compound is a member of the class of substituted arylboronic acids, specifically a fluorinated 2-formylphenylboronic acid. The introduction of fluorine atoms and a formyl (aldehyde) group onto the phenylboronic acid scaffold imparts specific and useful properties.

The presence of highly electronegative fluorine atoms has a profound impact on the electronic nature of the molecule. researchgate.net Fluorine substituents exert a strong electron-withdrawing inductive effect, which increases the Lewis acidity of the boronic acid. researchgate.netmdpi.com This enhanced acidity can lower the pH at which the boronic acid effectively binds to diols, a desirable trait for applications under physiological conditions. mdpi.comacs.org Research has shown that phenylboronic acids with electron-withdrawing groups are a key strategy for achieving lower binding pH. acs.org

The ortho-formyl group (-CHO) introduces another layer of chemical functionality and structural complexity. 2-Formylphenylboronic acids are known to exist in equilibrium with a cyclic tautomer, a 3-hydroxybenzoxaborole. researchgate.netmdpi.comdaneshyari.com This isomerization is significant because benzoxaboroles themselves are a class of compounds with interesting biological activities. researchgate.netmdpi.com The equilibrium between the open-chain and cyclic forms can be influenced by the solvent and other substituents on the aromatic ring. mdpi.comdaneshyari.com

Therefore, this compound is a compound designed to leverage the combined effects of fluorine substitution and an ortho-formyl group. It is a highly functionalized building block situated at the intersection of several research areas, including the development of sensors, the synthesis of complex organic molecules, and the exploration of new bioactive scaffolds. researchgate.netacs.org The study of such compounds contributes to a deeper understanding of how multiple substituents cooperatively influence the structure, reactivity, and potential applications of arylboronic acids. researchgate.net

Data Tables

Eigenschaften

IUPAC Name |

(2,6-difluoro-3-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQAPMRINNTHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)C=O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584652 | |

| Record name | (2,6-Difluoro-3-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-09-5 | |

| Record name | (2,6-Difluoro-3-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 849062-09-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2,6 Difluoro 3 Formylphenylboronic Acid

General Synthetic Routes to Formylphenylboronic Acids

The introduction of a boronic acid group onto a benzaldehyde (B42025) scaffold can be achieved through several established synthetic pathways. The choice of method often depends on the substitution pattern of the aromatic ring and the availability of starting materials.

Lithiation and Subsequent Borylation Processes

A prevalent strategy for the synthesis of arylboronic acids involves the generation of an organolithium intermediate followed by quenching with a borate (B1201080) ester. wikipedia.orgrsc.org This process, known as lithiation-borylation, is highly effective for activating specific positions on an aromatic ring for borylation. wikipedia.orgrsc.org The lithiation can be achieved either through direct deprotonation of an acidic aromatic proton or via a halogen-metal exchange.

Directed ortho-metalation (DoM) is a powerful variant of this method, where a directing metalation group (DMG) guides the deprotonation to an adjacent ortho-position. wikipedia.orgsemanticscholar.org Functional groups such as amides, carbamates, and methoxy (B1213986) groups can act as DMGs by coordinating with the lithium reagent, thereby increasing the acidity of the ortho-protons. wikipedia.org For substrates lacking a potent DMG, a halogen-metal exchange using an organolithium reagent is a common alternative to generate the required aryllithium species. nih.gov

Once the aryllithium intermediate is formed, it is treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. nih.gov Subsequent acidic hydrolysis of the resulting boronate ester yields the desired phenylboronic acid. nih.gov

Derivatization from Halogenated Benzaldehyde Precursors

An alternative and widely used approach commences with a halogenated benzaldehyde derivative. nih.gov This method is particularly useful when the desired substitution pattern is readily available in a halogenated form. The process typically involves the protection of the aldehyde functionality, often as an acetal, to prevent its reaction with the organometallic reagents used in the subsequent steps.

Following protection, a Grignard reagent can be formed by reacting the aryl halide with magnesium metal. google.com Alternatively, a lithium-halogen exchange can be performed. nih.gov The resulting organometallic species is then reacted with a trialkyl borate, followed by acidic workup to both hydrolyze the boronate ester and deprotect the aldehyde, affording the formylphenylboronic acid. google.com

Targeted Synthesis of 2,6-Difluoro-3-formylphenylboronic Acid

A specific, documented synthesis for this compound is not readily found in the literature. However, a plausible synthetic route can be devised based on the general principles outlined above, particularly through the functionalization of a suitable precursor like 2,6-difluorobenzaldehyde (B1295200).

A potential synthetic pathway could commence with the synthesis of 2,6-difluorobenzaldehyde. This can be achieved by the lithiation of 1,3-difluorobenzene (B1663923) with butyl lithium at low temperatures, followed by formylation with N-methylformanilide. prepchem.com The resulting 2,6-difluorobenzaldehyde can then be halogenated at the 3-position. Subsequent protection of the formyl group, followed by a halogen-metal exchange and reaction with a borate ester, would likely yield the target compound after hydrolysis.

Another viable approach involves the directed ortho-lithiation of 1,3-difluorobenzene. The fluorine atoms can act as weak directing groups, and their cumulative effect can guide metalation to the 2-position. arkat-usa.org Subsequent functionalization at this position would be necessary to introduce the formyl and boronic acid groups in the desired arrangement.

Solid-Phase Synthesis Protocols for Arylboronic Acids

Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of libraries of compounds, including arylboronic acids, by simplifying purification and allowing for the use of excess reagents.

Resin-Supported Immobilization and Functionalization Strategies

A key aspect of solid-phase synthesis is the reversible immobilization of the substrate onto a solid support. For arylboronic acids, a diethanolamine-functionalized polystyrene resin (DEAM-PS) has proven to be a versatile support. The boronic acid is attached to the resin through the formation of a stable bicyclic diethanolamine (B148213) boronate. This linkage is robust enough to withstand a variety of reaction conditions, yet can be readily cleaved to release the final product.

Once immobilized, the arylboronic acid can undergo various functionalization reactions. For instance, a resin-bound carboxy-functionalized arylboronic acid can be converted to an amide by reaction with an amine using standard peptide coupling reagents. This approach allows for the synthesis of a diverse range of derivatized arylboronic acids.

Universal Solid-Phase Approaches for Boronic Acid Derivatization

The development of universal solid-phase approaches has further expanded the scope of SPOS for boronic acid chemistry. The use of the DEAM-PS resin provides a general platform for the immobilization and subsequent derivatization of a wide array of functionalized arylboronic acids. This strategy avoids the often-problematic purification of boronic acids in solution-phase synthesis.

An important advancement in this area is the concept of resin-to-resin transfer reactions (RRTR). In this approach, a resin-bound arylboronic acid can be cleaved from its support and directly transferred to another resin-bound reactant, for example, in a Suzuki coupling reaction. This minimizes the number of solution-phase manipulations, streamlining the synthetic process.

Mechanistic Investigations of 2,6 Difluoro 3 Formylphenylboronic Acid Reactivity

Studies on Tautomeric Equilibria in 2-Formylphenylboronic Acid Derivatives

2-Formylphenylboronic acid and its derivatives, including 2,6-Difluoro-3-formylphenylboronic acid, exhibit a significant structural characteristic known as tautomerism. In solution, these compounds exist in a dynamic equilibrium between an open-chain (aldehydic) form and a cyclic hemiacetal form. rsc.orgresearchgate.netmdpi.com This cyclic tautomer is a derivative of a benzoxaborole, specifically a 1,3-dihydro-1,3-dihydroxybenzo[c] rsc.orgwikipedia.orgoxaborole. rsc.orgresearchgate.net This phenomenon is an intramolecular cyclization where the boronic acid's hydroxyl group attacks the carbonyl carbon of the ortho-formyl group.

The existence of this equilibrium is crucial as the biological activity of some 2-formylphenylboronic acids has been found to correlate with the concentration of the cyclic isomer present in solution. researchgate.netresearchgate.net The structural similarity of the cyclic form to potent antifungal agents like Tavaborole (AN2690), a benzoxaborole, underscores the importance of this tautomerization. mdpi.comresearchgate.net The equilibrium can be studied using spectroscopic methods, such as ¹H NMR and ¹⁹F NMR, which allow for the quantification of each tautomer in solution. rsc.orgmdpi.com

The position of the tautomeric equilibrium between the open and cyclic forms is not fixed; it is highly sensitive to both the solvent environment and the nature and position of substituents on the phenyl ring. rsc.orgmdpi.comnih.gov

Solvent Effects: The polarity of the solvent plays a critical role in determining which tautomer predominates. researchgate.netnih.gov Studies on fluoro-substituted 2-formylphenylboronic acids show that the equilibrium constant for cyclization (K_cycl) varies significantly between solvents. mdpi.com For instance, the amount of the cyclic isomer is often different in acetone (B3395972) compared to more polar or hydrogen-bond-accepting solvents like DMSO. mdpi.com This is because solvents can stabilize one form over the other through intermolecular interactions, such as hydrogen bonding. researchgate.netorientjchem.org Generally, an increase in solvent polarity can influence the electronic structure and stability of the different tautomers. nih.govmdpi.com

Substituent Effects: Electron-withdrawing or electron-donating groups on the aromatic ring significantly alter the electronic properties of both the formyl and boronic acid groups, thereby shifting the tautomeric equilibrium. nih.govresearchgate.net For fluorinated phenylboronic acids, the position of the fluorine atom is crucial. researchgate.netmdpi.com Fluorine substituents, being highly electronegative, increase the Lewis acidity of the boron atom, which can influence the propensity for cyclization. mdpi.comnih.gov The introduction of strong electron-withdrawing groups like trifluoromethyl (CF₃) has also been shown to result in isomerization to the cyclic form in various solutions. mdpi.com

The following table presents the cyclization constants for various fluoro-substituted 2-formylphenylboronic acids in different deuterated solvents, illustrating the combined impact of substituent position and solvent environment.

| Compound | Cyclization Constant (Kcycl) in Acetone-d6 | Cyclization Constant (Kcycl) in DMSO-d6 |

|---|---|---|

| 3-Fluoro-2-formylphenylboronic acid | 0.08 | 0.29 |

| 4-Fluoro-2-formylphenylboronic acid | 0.14 | 0.31 |

| 5-Fluoro-2-formylphenylboronic acid | 0.09 | 0.31 |

| 6-Fluoro-2-formylphenylboronic acid | 0.03 | 0.11 |

Data sourced from MDPI mdpi.com

Intramolecular Interactions Governing Molecular Conformation

The three-dimensional structure and reactivity of this compound are governed by a delicate balance of subtle intramolecular forces. These non-covalent interactions dictate the preferred conformation of the molecule in both solid-state and solution.

Intramolecular hydrogen bonding is a key factor in stabilizing specific conformations of 2-formylphenylboronic acid derivatives. lookchem.comrsc.org In the open-chain form, a hydrogen bond can form between a hydroxyl proton of the boronic acid group and the oxygen of the ortho-formyl group (B-O-H···O=C). rsc.orgresearchgate.netlookchem.com

This interaction contributes to the planarity and stability of the open tautomer. rsc.orgresearchgate.net The presence and strength of this hydrogen bond can influence the molecule's acidity and its reactivity. researchgate.net For instance, in related ortho-substituted phenylboronic acids, intramolecular hydrogen bonds are known to play a crucial role in defining the crystal architecture and tuning the molecule's properties. lookchem.com In molecules with multiple potential hydrogen bond donors and acceptors, a competition between intramolecular and intermolecular hydrogen bonding can dictate the resulting supramolecular structure. nih.gov

Formation of Reversible Covalent Bonds with Hydroxyl and Diol Functionalities

A hallmark of boronic acids, including this compound, is their ability to form reversible covalent bonds with compounds containing hydroxyl (-OH) groups, particularly those with 1,2- or 1,3-diol functionalities. wikipedia.orgrsc.org This reaction involves the condensation of the boronic acid with the diol to form a cyclic boronate ester, releasing water in the process. nih.govacs.org

This interaction is rapid and reversible in aqueous solutions, with the stability of the resulting boronate ester being pH-dependent. wikipedia.orgnih.gov The presence of electron-withdrawing groups, such as the two fluorine atoms in this compound, increases the Lewis acidity of the boron atom. mdpi.comnih.gov This enhanced acidity lowers the pKa of the boronic acid, facilitating the formation of the tetrahedral boronate anion and allowing for efficient binding to diols at or near physiological pH. acs.org This property is extensively exploited in the development of sensors for saccharides (which are rich in diol motifs) and for creating responsive materials and bioconjugates. rsc.orgacs.org The ability to form these reversible bonds is fundamental to many of the biological and materials science applications of boronic acids. nih.govualberta.ca

Applications of 2,6 Difluoro 3 Formylphenylboronic Acid in Advanced Organic Transformations

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of the boronic acid functional group makes 2,6-Difluoro-3-formylphenylboronic acid an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, coupling organoboron compounds with organic halides or triflates using a palladium catalyst. nih.gov This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of boron reagents. nih.govnih.gov The reactivity in Suzuki-Miyaura couplings can be influenced by electronic and steric factors of the substrates. For instance, electron-rich arylboronic acids often perform well under anhydrous conditions, while electron-poor ones may require aqueous basic conditions. studfile.netlookchem.com The regioselectivity of the reaction is a key aspect, particularly with substrates bearing multiple halide substituents, where the reaction can often be controlled to achieve selective mono-, di-, or tri-arylation. beilstein-journals.org While specific examples detailing the use of this compound are not prevalent in the reviewed literature, its structural features are compatible with the general principles of the Suzuki-Miyaura reaction for creating biaryl compounds. The electron-withdrawing nature of the fluorine and formyl groups would influence its reactivity profile in such couplings.

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, facilitates the formation of aryl-nitrogen and aryl-oxygen bonds by reacting boronic acids with amines or alcohols. wikipedia.org This reaction is typically catalyzed by copper complexes and has the distinct advantage of being operable at room temperature in the open air. wikipedia.orgorganic-chemistry.org The mechanism involves a copper(III) intermediate that undergoes reductive elimination to form the desired C-N or C-O bond. wikipedia.org The scope of the Chan-Lam coupling is broad, encompassing a variety of N-H and O-H containing compounds, including amines, amides, phenols, and carbamates. organic-chemistry.org The reaction's efficiency can be sensitive to steric hindrance and the electronic properties of the boronic acid, with electron-donating groups sometimes leading to higher yields. researchgate.net This method provides a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. organic-chemistry.org The protocol has been successfully applied to the arylation of sulfenamides to produce sulfilimines, which are precursors to medicinally important sulfoximines and sulfondiimines. nih.gov

Table 1: Overview of Chan-Lam Coupling

| Feature | Description |

| Reaction Type | Cross-coupling |

| Bonds Formed | Carbon-Nitrogen (C-N), Carbon-Oxygen (C-O) |

| Key Reactants | Boronic Acid, Amine/Alcohol |

| Catalyst | Copper (Cu) Complexes |

| Key Advantage | Mild conditions (room temperature, open air) |

The Liebeskind-Srogl coupling is a unique cross-coupling reaction that forms carbon-carbon bonds by reacting a thioester with a boronic acid. wikipedia.org This reaction is catalyzed by palladium(0) and requires a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), under neutral conditions. wikipedia.orgnih.govsynarchive.com A key advantage of this method is its ability to proceed under non-basic conditions, which enhances its functional group compatibility. rsc.org The reaction has been applied to the synthesis of various ketones from a range of thioesters and organoboron reagents. nih.gov More recent generations of the Liebeskind-Srogl coupling have been developed to make the copper co-catalyst catalytic and to operate under palladium-free conditions. wikipedia.org This transformation has proven crucial in the synthesis of complex molecules where traditional C-C bond-forming methods might fail, such as in the preparation of novel antituberculosis agents based on squaramide structures. nih.gov

Table 2: Generations of Liebeskind-Srogl Coupling

| Generation | Catalyst System | Key Features |

| First | Catalytic Pd(0), Stoichiometric Cu(I) | Operates under neutral, anaerobic conditions. wikipedia.org |

| Second | Catalytic Cu(I), Palladium-free | Requires an extra equivalent of boronic acid, aerobic conditions. wikipedia.org |

| Third | Catalytic Cu(I), Palladium-free | Uses only one equivalent of boronic acid, often with microwave conditions. wikipedia.org |

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst along with a copper(I) co-catalyst and a mild base. wikipedia.org The reaction is highly valued for its reliability and ability to be performed under mild conditions, which has led to its extensive use in the synthesis of natural products, pharmaceuticals, and complex organic materials. wikipedia.org Research has focused on developing copper-free versions to avoid the formation of undesirable alkyne homocoupling (Glaser coupling) byproducts. nih.govresearchgate.net The use of bulky, electron-rich phosphine (B1218219) ligands has been shown to facilitate the reaction at room temperature, even with less reactive aryl bromides. organic-chemistry.org This method has been successfully used to prepare various alkynyl-substituted heterocycles, demonstrating its wide functional group tolerance. soton.ac.uk

Cycloaddition Reactions

The aldehyde group on the this compound ring allows it to participate as a key component in cycloaddition reactions for the synthesis of complex cyclic structures.

A significant application of 2-formylphenylboronic acids, including the 2,6-difluoro derivative, is in the cobalt(II)-catalyzed [2+3] cycloaddition with fluoroalkylated alkynes. beilstein-journals.orgnih.gov This reaction provides an efficient and regioselective pathway to synthesize 2-fluoroalkylated indenol derivatives, which are valuable structures in medicinal and agrochemical research. beilstein-journals.org The reaction proceeds smoothly under the influence of a cobalt(II) catalyst, such as Co(acac)₂·2H₂O, in a mixed solvent system at reflux temperature. beilstein-journals.orgnih.govresearchgate.net

The proposed mechanism involves an initial transmetalation of the cobalt catalyst with the 2-formylphenylboronic acid. beilstein-journals.org This is followed by the insertion of the fluoroalkylated alkyne into the cobalt-aryl bond and subsequent migratory insertion into the formyl group. beilstein-journals.org Protonation of the resulting cobalt alkoxide intermediate yields the final 2-fluoroalkylated indenol product. beilstein-journals.org A notable feature of this reaction is its high regioselectivity, predominantly forming the 2-fluoroalkylated indenol with only small amounts of the 3-fluoroalkylated indanone isomer as a side product. beilstein-journals.orgresearchgate.net The use of a phosphine ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) has been shown to enhance this regioselectivity. beilstein-journals.org

Table 3: Cobalt-Catalyzed [2+3] Cycloaddition of 2-Formylphenylboronic Acids

| Parameter | Details | Reference |

| Reactants | 2-Formylphenylboronic acids, Fluoroalkylated alkynes | beilstein-journals.org |

| Catalyst | Cobalt(II) species, e.g., Co(acac)₂·2H₂O | beilstein-journals.orgnih.gov |

| Key Outcome | High-yield synthesis of 2-fluoroalkylated indenols | beilstein-journals.orgresearchgate.net |

| Selectivity | Excellent regioselectivity | beilstein-journals.org |

| Side Products | Small amounts of 3-fluoroalkylated indanones | beilstein-journals.orgnih.gov |

Regioselectivity in Fluoroalkylated Indenol Formation

A significant application of ortho-formylphenylboronic acids, including by extension this compound, is in the synthesis of fluoroalkylated indenols. Research has demonstrated that the cobalt-catalyzed [2 + 3] cycloaddition reaction between fluorinated alkynes and 2-formylphenylboronic acids provides a practical and efficient route to 2-fluoroalkylated indenol derivatives. beilstein-journals.orgnih.govresearchgate.net This method is noted for its high regioselectivity, yielding predominantly the 2-fluoroalkylated indenols over the 3-fluoroalkylated indanone side products. beilstein-journals.org

The proposed mechanism for this transformation involves several key steps. beilstein-journals.org Initially, transmetalation of the cobalt catalyst with the 2-formylphenylboronic acid generates an arylcobalt species. This is followed by the insertion of the fluoroalkylated alkyne into the cobalt-aryl bond. The subsequent migratory insertion into the formyl group leads to a cobalt alkoxide intermediate, which upon protonation, yields the desired 2-fluoroalkylated indenol. beilstein-journals.org The choice of ligand, such as 1,3-bis(diphenylphosphino)propane (dppp), has been shown to be crucial in achieving high regioselectivity in these reactions. beilstein-journals.org

The reaction tolerates a range of substituents on the 2-formylphenylboronic acid, and while direct examples with the 2,6-difluoro-3-formyl variant are not explicitly detailed in all studies, the general applicability to substituted 2-formylphenylboronic acids suggests its utility in this transformation. beilstein-journals.orgresearchgate.net The resulting 2-fluoroalkylated indenols can be further transformed, for instance, through oxidation with manganese dioxide to yield the corresponding 2-fluoroalkylated indenones. beilstein-journals.org

Annulation Reactions

Nickel-Catalyzed Arylative Cyclizations

Nickel-catalyzed arylative cyclizations of substrates featuring tethered alkynes or allenes with arylboron reagents represent a powerful strategy for constructing diverse carbo- and heterocyclic systems. nih.govnih.gov While specific studies highlighting this compound are not prevalent, the reactivity of 2-formylphenylboronic acids in these transformations is well-documented, providing a strong basis for its expected behavior. nih.govresearchgate.net These reactions typically proceed via the formation of an arylnickel species from the arylboronic acid, which then undergoes migratory insertion with the alkyne or allene (B1206475) moiety. The resulting alkenyl- or allylnickel intermediate subsequently cyclizes onto the tethered electrophile. nih.gov

The presence of the ortho-formyl group can influence the reaction pathway, potentially participating in the cyclization step. For instance, in reactions of o-propargyloxy benzaldehydes, a syn-arylative nickelation followed by a nucleophilic syn-selective cyclization onto the aldehyde has been observed, leading to chromanol skeletons. researchgate.net

Substrate Scope with Alkyne- and Allene-Tethered Electrophiles

The substrate scope of nickel-catalyzed arylative cyclizations using arylboronic acids is broad, encompassing a variety of alkyne- and allene-tethered electrophiles. nih.govnih.govresearchgate.net These electrophiles can include ketones, amides, and other functional groups, leading to a wide array of cyclic products. researchgate.netnih.govrsc.orgrsc.org The nature of the ligand employed in the nickel catalytic system is often critical in controlling the regioselectivity and enantioselectivity of these transformations. nih.govnih.gov

For allene-tethered electrophiles, nickel-catalyzed reactions with arylboronic acids proceed through the formation of an allylnickel species after carbonickelation of the allene. This intermediate then undergoes cyclization, for example, via a 1,2-allylation, to yield chiral tertiary-alcohol-containing products. nih.govresearchgate.netrsc.org The electronic and steric properties of the arylboronic acid can impact the efficiency and selectivity of these reactions. The electron-withdrawing nature of the fluorine atoms in this compound would be expected to influence the transmetalation step and the subsequent reactivity of the arylnickel intermediate.

Other Significant Transformations

Conjugate Additions

The conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction, catalyzed by various transition metals such as palladium and rhodium. beilstein-journals.orgnih.govbac-lac.gc.caresearchgate.net While there is a lack of specific literature detailing the use of this compound in this context, the general principles of this reaction are well-established for a wide range of arylboronic acids. beilstein-journals.orgnih.gov

These reactions typically involve the transmetalation of the arylboronic acid to the metal catalyst, followed by the insertion of the α,β-unsaturated system and subsequent protonolysis or other terminating steps to afford the 1,4-addition product. nih.gov The presence of the difluoro and formyl functionalities on the phenyl ring of this compound could influence its reactivity and the properties of the resulting products, offering avenues for the synthesis of highly functionalized molecules.

Table 1: Examples of Arylboronic Acid Conjugate Additions to Enones

| Catalyst System | Enone Substrate | Arylboronic Acid | Yield (%) | ee (%) | Reference |

| Pd(OCOCF₃)₂ / t-BuPyOx | 3-Methylcyclohex-2-enone | Phenylboronic acid | High | High | nih.gov |

| Rh(acac)(CO)₂ / (R)-BINAP | Cyclohex-2-enone | Phenylboronic acid | >99 | 97 | beilstein-journals.org |

Note: This table represents general findings for arylboronic acids and does not specifically include data for this compound due to a lack of specific literature.

Homologation Reactions

Homologation reactions of boronic acids, which involve the insertion of a one-carbon unit, provide access to valuable benzylboronic esters from their arylboronic acid precursors. researchgate.net The Matteson homologation is a classic example, although more recent developments have utilized palladium catalysis for this transformation. researchgate.netnih.gov

There are currently no specific research findings detailing the homologation of this compound. However, the general methodology has been successfully applied to a variety of functionalized arylboronic acids. researchgate.net These reactions often employ a halomethylboronic acid pinacol (B44631) ester as the one-carbon source in the presence of a palladium catalyst. The resulting benzylboronic esters are versatile intermediates in further cross-coupling reactions. researchgate.net The electronic effects of the fluorine atoms and the reactivity of the formyl group would be important considerations in the application of this methodology to this compound.

Electrophilic Allyl Shifts

The transformation of arylboronic acids through electrophilic allyl shifts, more commonly described in the literature as allylation of arylboronic acids, represents a significant method for the formation of carbon-carbon bonds. While direct studies on this compound are not extensively detailed in the reviewed literature, the general principles and mechanisms can be understood from research on related arylboronic acids. A prominent method for this transformation is the gold-catalyzed cross-coupling reaction between an arylboronic acid and an allylic electrophile, such as an allyl halide. nih.govnih.gov

This process allows for the synthesis of various allylbenzene (B44316) derivatives under mild conditions and is notably tolerant of air and water. nih.gov The reaction's success is often dependent on the catalyst system employed, with bimetallic gold catalysts bearing bis(phosphino)amine ligands showing particular efficacy. nih.govnih.gov

The proposed catalytic cycle for the gold-catalyzed allylation of an arylboronic acid generally proceeds through the following key steps nih.gov:

Transmetallation: A base assists in the transfer of the aryl group from the boronic acid to a gold complex.

Oxidative Addition: The resulting gold-aryl species undergoes oxidative addition with the allylic halide.

Reductive Elimination: A rapid carbon-carbon bond-forming reductive elimination occurs, yielding the allylarene product and regenerating the gold catalyst.

The scope of this reaction has been shown to include a variety of substituted arylboronic acids. However, the specific reactivity of this compound would be influenced by the electronic and steric effects of its substituents. The electron-withdrawing nature of the two fluorine atoms and the formyl group would likely increase the Lewis acidity of the boron center. researchgate.net

| Arylboronic Acid | Allyl Electrophile | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Allyl bromide | Ph3PAuCl | Allylbenzene | nih.gov |

| 4-Methoxyphenylboronic acid | Allyl bromide | Bimetallic Gold Catalyst | 1-allyl-4-methoxybenzene | nih.gov |

| 2-Naphthylboronic acid | Allyl chloride | Bimetallic Gold Catalyst | 2-allylnaphthalene | nih.gov |

| 3-Thienylboronic acid | Allyl bromide | Bimetallic Gold Catalyst | 3-allylthiophene | nih.gov |

Reductive Amination of Formylphenylboronic Acids

Reductive amination is a cornerstone of organic synthesis for forming carbon-nitrogen bonds, typically involving the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced. wikipedia.orgsigmaaldrich.com In the context of formylphenylboronic acids, this reaction provides a direct route to aminomethylphenylboronic acid derivatives. The reactivity of this compound in such transformations is governed by the interplay between the aldehyde and the boronic acid functionalities.

Research on 2-formylphenylboronic acid demonstrates its utility in synthesizing secondary amines through reductive amination with various primary and secondary amines. researchgate.net This reaction is a straightforward method for producing N-substituted aminomethylphenylboronic acids. researchgate.net However, the proximity of the formyl and boronic acid groups in ortho-substituted isomers can lead to intramolecular cyclization, forming 3-hydroxybenzoxaborole, or in the presence of certain amines, 3-amino-substituted benzoxaboroles. researchgate.netresearchgate.net

The reaction typically proceeds under mild conditions, employing a suitable reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). sigmaaldrich.commasterorganicchemistry.com The choice of reducing agent is crucial, as it should selectively reduce the imine intermediate without affecting the aldehyde starting material. masterorganicchemistry.com

The presence of two ortho-fluorine substituents in this compound is expected to significantly influence the reaction. Fluorine atoms are strongly electron-withdrawing, which increases the Lewis acidity of the boronic acid. researchgate.netmdpi.com This enhanced acidity could potentially facilitate the initial condensation step with the amine.

| Amine Substrate | Reducing Agent | Product Type | Reference |

|---|---|---|---|

| Primary Aromatic Amines | Not specified | Aminomethylphenylboronic acids | researchgate.net |

| N-ethylaniline (Secondary Aromatic Amine) | Not specified | 2-(arylaminomethyl)phenylboronic acid | researchgate.net |

| Aliphatic Amines (e.g., Thiomorpholine) | Not specified | 3-Amino-substituted benzoxaboroles | researchgate.net |

| N-substituted piperazines | Not specified | Benzyl piperazine (B1678402) derivatives of boronic acids | researchgate.net |

Deboronation has been noted as a potential side reaction during the reductive amination of formylphenylboronic acids, particularly with ortho-isomers, highlighting the importance of careful reaction condition optimization and thorough characterization of the products. researchgate.net

Structural Elucidation and Spectroscopic Characterization of 2,6 Difluoro 3 Formylphenylboronic Acid

X-ray Crystallographic Analysis

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms in a crystalline solid, revealing precise details about molecular structure and intermolecular interactions that govern the formation of the crystal lattice.

While the specific crystal structure of 2,6-difluoro-3-formylphenylboronic acid is not widely published, its molecular geometry can be reliably inferred from the crystallographic data of closely related compounds, such as 3-formylphenylboronic acid. researchgate.net The core of the molecule consists of a planar phenyl ring. The boronic acid group, -B(OH)₂, typically exhibits a trigonal planar geometry around the boron atom, with the B-O bond lengths generally around 1.36-1.37 Å. researchgate.net This group is often slightly twisted relative to the plane of the phenyl ring. researchgate.net

The formyl group (-CHO) is also expected to be essentially coplanar with the benzene (B151609) ring to maximize conjugation. researchgate.net The presence of ortho-fluorine substituents, however, may induce minor deviations from ideal planarity due to steric hindrance. The geometry of arylboronic acids is generally consistent, with bond angles and lengths falling within predictable ranges unless subjected to significant steric or electronic strain. researchgate.net

| Parameter | Typical Value (Å) | Description |

|---|---|---|

| B-O(1) | 1.370 | Bond length between Boron and one hydroxyl Oxygen. |

| B-O(2) | 1.363 | Bond length between Boron and the other hydroxyl Oxygen. |

| B-C(aryl) | 1.55 | Bond length between Boron and the aryl Carbon. |

| C=O (formyl) | 1.21 | Bond length of the carbonyl in the formyl group. |

Arylboronic acids are well-known for their capacity to form robust supramolecular assemblies through self-complementary hydrogen bonds. researchgate.net The primary and most dominant interaction is the formation of O-H⋯O hydrogen bonds between the boronic acid hydroxyl groups of two neighboring molecules. nih.gov This typically results in the creation of a centrosymmetric dimer, where the two boronic acid groups are arranged in a syn-anti conformation to facilitate this stable, eight-membered ring motif. researchgate.netnih.gov

In addition to this primary dimer formation, the formyl group's oxygen atom can act as a hydrogen bond acceptor, potentially interacting with hydroxyl groups from adjacent dimers. This can lead to the extension of the supramolecular structure from simple dimers into more complex one-dimensional chains or two-dimensional sheets. researchgate.net Water molecules, if present during crystallization, can also be incorporated into the hydrogen-bonding network, further diversifying the crystal packing. researchgate.net The specific arrangement is a delicate balance of the strengths of the different possible hydrogen bonds. researchgate.net

| Interaction Type | Donor | Acceptor | Typical Conformation | Resulting Structure |

|---|---|---|---|---|

| Boronic Acid Homodimer | O-H (boronic) | O (boronic) | syn-anti | Centrosymmetric Dimer researchgate.netnih.gov |

| Extended Network | O-H (boronic) | O (formyl) | - | Chains or Sheets researchgate.net |

Fluorine substituents exert a significant influence on crystal packing through a combination of steric and electronic effects. researchgate.net The high electronegativity of fluorine makes the C-F bond highly polar, enabling weak C-H⋯F hydrogen bonds and other dipole-dipole interactions that can help organize molecules in the solid state. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of this compound in solution, providing information on the chemical environment of each nucleus.

¹H NMR spectroscopy confirms the presence of the key proton environments in the molecule: the aromatic protons, the aldehyde proton, and the hydroxyl protons of the boronic acid. The chemical shift of the aldehyde proton is particularly characteristic, appearing far downfield (typically ~10 ppm).

A key consideration for ortho-formylphenylboronic acids is the potential for ring-chain tautomerism, where the molecule exists in equilibrium with its cyclic form, 3-hydroxybenzoxaborole. mdpi.com This equilibrium can be readily studied by NMR. While this compound is a meta-substituted isomer, the electronic influence of the difluoro substitution pattern could affect intramolecular interactions. Studies on 2,6-diformylphenylboronic acid have demonstrated that such tautomeric equilibria can be observed and characterized by multinuclear NMR. researchgate.net

Solvent choice significantly impacts the ¹H NMR spectrum. pitt.edupitt.edu The chemical shifts of the exchangeable boronic acid protons (-B(OH)₂) are highly sensitive to the solvent and concentration. In deuterated solvents like DMSO-d₆, which is a hydrogen bond acceptor, the hydroxyl proton signals are often broad and their position can vary. pitt.edu Similarly, the chemical shift of the aldehyde proton can be affected by solvents that engage in hydrogen bonding. researchgate.net

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Formyl (-CHO) | ~10.3 | Singlet (s) | Characteristic downfield shift for an aldehyde proton. |

| Aromatic (Ar-H) | ~7.0 - 8.0 | Multiplet (m) | Complex pattern due to H-F and H-H coupling. |

| Boronic Acid (-B(OH)₂) | Variable | Broad Singlet (br s) | Position and intensity are highly dependent on solvent, concentration, and water content. |

¹⁹F NMR spectroscopy is an exceptionally sensitive technique for probing the electronic environment of fluorine atoms. nih.govbiophysics.org Given that the two fluorine atoms in this compound are in chemically non-equivalent positions (one is ortho to the boronic acid, the other is ortho to the formyl group), they are expected to produce two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of these signals are dictated by the combined electron-withdrawing effects of the boronic acid and formyl substituents, providing a direct measure of the electronic perturbations within the molecule. mdpi.comresearchgate.net

Furthermore, fluorinated formylphenylboronic acids serve as powerful chiral derivatizing agents, a role for which ¹⁹F NMR is particularly well-suited. bath.ac.ukresearchgate.net When reacted with a chiral diol in the presence of an amine, the boronic acid forms a diastereomeric mixture of imino-boronate esters. bath.ac.ukrsc.org Because the fluorine atoms are now part of two different diastereomers, they experience slightly different magnetic environments, leading to separate signals in the ¹⁹F NMR spectrum. researchgate.netacs.org The integration of these distinct fluorine signals provides a precise and accurate measurement of the enantiomeric excess of the original chiral diol. bath.ac.uk This application highlights the utility of the fluorine atoms as sensitive stereochemical reporters.

| Analysis Type | Observation | Underlying Principle |

|---|---|---|

| Electronic Effects | Two distinct ¹⁹F signals. | The F atoms at C2 and C6 are in different chemical environments due to the influence of the adjacent -B(OH)₂ and -CHO groups. mdpi.comresearchgate.net |

| Chiral Derivatization | Splitting of each ¹⁹F signal into two upon reaction with a chiral diol/amine. | Formation of diastereomeric imino-boronate esters creates distinct magnetic environments for the F atoms in each diastereomer, allowing for enantiopurity analysis. bath.ac.ukresearchgate.netacs.org |

Boron (¹¹B) NMR Spectroscopy for Boron Environment Characterization

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy is a crucial tool for directly probing the environment of the boron atom. The chemical shift (δ) in ¹¹B NMR is highly sensitive to the coordination number and the electronic nature of the substituents on the boron atom. For this compound, the boron atom is in a trigonal planar geometry (sp² hybridized), bonded to one carbon atom of the phenyl ring and two hydroxyl groups.

This sp² hybridization state typically results in a chemical shift in the downfield region of the spectrum. nsf.gov Studies on similar phenylboronic acids show that the resonance for a tricoordinate boronic acid generally appears in the range of δ 19–30 ppm. nih.govresearchgate.net For instance, the related compound 2,6-difluorophenyl boronic acid ester shows a ¹¹B NMR signal at δ 27.0 ppm. rsc.org The presence of electron-withdrawing fluorine and formyl groups on the phenyl ring is expected to influence the Lewis acidity of the boron center, which in turn affects its chemical shift. The observation of a single, relatively broad signal in this region would confirm the presence of the boronic acid moiety in its typical tricoordinate state. nsf.govnih.gov

Table 1: Expected ¹¹B NMR Data for this compound

| Parameter | Expected Value | Rationale |

|---|---|---|

| Chemical Shift (δ) | 19 - 30 ppm | Characteristic for sp² hybridized, tricoordinate arylboronic acids. nsf.govresearchgate.net |

| Multiplicity | Singlet (broad) | Due to quadrupolar relaxation of the ¹¹B nucleus. |

| Reference Standard | BF₃•OEt₂ | Standard reference for ¹¹B NMR spectroscopy. nih.gov |

Carbon (¹³C) NMR Spectroscopy for Structural Confirmation

Carbon-13 NMR spectroscopy provides a detailed map of the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, and its chemical shift offers clues about its bonding and electronic environment. For this compound, distinct signals are expected for the seven carbon atoms.

The aldehyde carbonyl carbon (C=O) is expected to appear significantly downfield, typically in the range of δ 190-210 ppm. wisc.edu The aromatic carbons will have shifts between approximately δ 110 and 170 ppm. The strong electronegativity of the fluorine atoms will cause the carbons directly bonded to them (C-2, C-6) to resonate at a very downfield position within this aromatic region and to appear as doublets due to one-bond C-F coupling. The carbon atom attached to the boronic acid group (C-1) is often observed as a broad signal or may not be detected at all due to quadrupolar broadening from the adjacent boron atom. rsc.org The remaining aromatic carbons (C-3, C-4, C-5) will also show distinct shifts influenced by the surrounding substituents. The use of computational methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method, can aid in the precise assignment of these signals by correlating experimental data with theoretical predictions. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Atom | Predicted Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|

| C=O (formyl) | 190 - 210 | Characteristic for aldehyde carbonyls. wisc.edu |

| C-B (ipso-carbon) | Variable (often broad or unobserved) | Broadening due to coupling with the quadrupolar boron nucleus. rsc.org |

| C-F (C2, C6) | 150 - 170 | Downfield shift due to electronegative fluorine; exhibits splitting (¹JCF). |

| C-CHO (C3) | 125 - 140 | Influenced by adjacent formyl and fluorine groups. |

| Aromatic CH (C4, C5) | 110 - 135 | Shifts determined by the combined electronic effects of substituents. |

Vibrational Spectroscopy: FT-IR and FT-Raman Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

The FT-IR and FT-Raman spectra of this compound are expected to display several key bands corresponding to its functional groups. A very broad and intense absorption in the FT-IR spectrum between 3200 and 3500 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded B(OH)₂ group. researchgate.net The C=O stretching vibration of the aldehyde group gives rise to a strong, sharp band, typically around 1685-1710 cm⁻¹. vscht.cz

Other significant vibrations include the asymmetric B-O stretching, found near 1345 cm⁻¹, and C-F stretching modes, which are typically strong in the IR and appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aromatic C=C ring stretching modes produce bands in the 1400-1610 cm⁻¹ range. vscht.czacs.org The B-C stretch is expected around 1000-1100 cm⁻¹. researchgate.net

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Intensity |

|---|---|---|---|

| O-H stretch (boronic acid) | 3200 - 3500 | FT-IR | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | FT-IR, FT-Raman | Medium |

| C=O stretch (aldehyde) | 1685 - 1710 | FT-IR | Strong, Sharp |

| Aromatic C=C stretch | 1400 - 1610 | FT-IR, FT-Raman | Medium to Strong |

| B-O asymmetric stretch | ~1345 | FT-IR | Strong |

| C-F stretch | 1200 - 1300 | FT-IR | Strong |

| B-C stretch | 1000 - 1100 | FT-IR, FT-Raman | Medium |

For complex molecules, the definitive assignment of all vibrational bands can be challenging. Therefore, computational methods, particularly Density Functional Theory (DFT) calculations at levels like B3LYP/6-311++G(d,p), are employed to model the vibrational frequencies. nih.govacs.orgsemanticscholar.org By calculating the theoretical vibrational spectrum of the molecule's optimized geometry, a direct comparison with the experimental FT-IR and FT-Raman spectra can be made. researchgate.net

This correlative approach allows for a more confident assignment of individual bands, including complex fingerprint region vibrations and overlapping modes. semanticscholar.org Theoretical calculations of the Potential Energy Distribution (PED) are particularly useful, as they quantify the contribution of individual bond stretches, bends, and torsions to each normal vibrational mode, providing a detailed basis for the assignments. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., ESI MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like boronic acids, often yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

For this compound (molecular formula C₇H₅BF₂O₃), the exact monoisotopic mass is 186.0252 Da. The high-resolution mass spectrum should show a peak corresponding to this mass, confirming the elemental composition.

Under MS/MS (tandem mass spectrometry) conditions, the molecular ion undergoes fragmentation. Common fragmentation pathways for phenylboronic acids include the loss of water (H₂O, 18 Da) from the B(OH)₂ group. nih.gov For this specific molecule, characteristic losses would also include the neutral loss of the formyl group (CHO, 29 Da) or carbon monoxide (CO, 28 Da). libretexts.org Further fragmentation of the phenylboronic acid core can lead to characteristic boron-containing ions such as BO₂⁻ (m/z 43) in negative ion mode. nih.gov Analysis of these fragmentation patterns provides definitive structural confirmation.

Table 4: Predicted ESI-MS Data and Fragmentation

| Ion | Formula | Exact Mass (m/z) | Description |

|---|---|---|---|

| [M-H]⁻ | [C₇H₄BF₂O₃]⁻ | 185.0174 | Deprotonated molecular ion |

| [M+H]⁺ | [C₇H₆BF₂O₃]⁺ | 187.0331 | Protonated molecular ion |

| [M-H-H₂O]⁻ | [C₇H₂BF₂O₂]⁻ | 167.0068 | Loss of water from the molecular ion |

| [M+H-H₂O]⁺ | [C₇H₄BF₂O₂]⁺ | 169.0225 | Loss of water from the molecular ion |

| [M-H-CHO]⁻ | [C₆H₃BF₂O₂]⁻ | 156.0123 | Loss of the formyl radical |

| BO₂⁻ | [BO₂]⁻ | 42.9938 | Characteristic boronate fragment nih.gov |

Computational Chemistry Approaches for 2,6 Difluoro 3 Formylphenylboronic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the properties of phenylboronic acid derivatives. lodz.plresearchgate.net Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost for these types of molecules. researchgate.net

The first step in a computational study is typically the optimization of the molecule's geometric parameters. This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. For phenylboronic acid derivatives, DFT calculations can accurately predict these parameters. semanticscholar.org

Conformational analysis is particularly important for 2,6-difluoro-3-formylphenylboronic acid due to the rotational freedom around the C-B bond and the orientation of the formyl and hydroxyl groups. Different conformers can exist, and their relative energies can be calculated to identify the most stable structure. mdpi.com For instance, studies on similar 2-formylphenylboronic acids have shown that the molecule can adopt various conformations, including planar forms stabilized by intramolecular hydrogen bonds or twisted structures due to steric hindrance. researchgate.netresearchgate.net Furthermore, a tautomeric equilibrium between the open-chain boronic acid and a cyclic benzoxaborole form can occur in solution, a phenomenon that can be investigated using computational models. researchgate.netresearchgate.net

Table 1: Representative Calculated Geometric Parameters for Phenylboronic Acid Derivatives (Note: This table is illustrative, based on typical values for related phenylboronic acids as specific optimized parameters for this compound are not available in the cited literature.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-B | ~1.55 Å |

| B-O | ~1.37 Å | |

| C=O (formyl) | ~1.22 Å | |

| C-F | ~1.35 Å | |

| Bond Angle | C-C-B | ~121° |

| O-B-O | ~118° | |

| Dihedral Angle | C-C-B-O | Variable (defines conformation) |

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. semanticscholar.orgkarazin.ua A smaller gap suggests that the molecule is more polarizable and chemically reactive. researchgate.net For substituted phenylboronic acids, the HOMO is typically localized on the phenyl ring, while the LUMO may be distributed across the boronic acid group and electron-withdrawing substituents. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. researchgate.net It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this compound, the MEP would likely show negative potential around the oxygen atoms of the formyl and hydroxyl groups, making them sites for electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit positive potential.

Table 2: Illustrative Electronic Properties Calculated for Substituted Phenylboronic Acids using DFT (Note: Values are representative and based on studies of similar compounds like 3-fluoro-4-formylphenylboronic acid and other derivatives.) researchgate.netmaterialsciencejournal.org

| Property | Typical Calculated Value | Significance |

| HOMO Energy | ~ -7.0 eV | Electron-donating ability |

| LUMO Energy | ~ -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Chemical reactivity, kinetic stability |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled using an empirical scaling factor to improve agreement with experimental data. researchgate.net

The analysis of the potential energy distribution (PED) allows for the assignment of each calculated vibrational mode to specific molecular motions, such as C-H stretching, C=O bending, or B-O-H vibrations. This detailed assignment is crucial for interpreting experimental spectra. researchgate.net

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies for a Phenylboronic Acid Derivative (Note: This table is a hypothetical example to illustrate the correlation process. Specific data for this compound requires dedicated computational and experimental studies.) researchgate.net

| Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3850 | 3696 | ~3700 |

| C-H Stretch (Aryl) | 3215 | 3086 | ~3090 |

| C=O Stretch (Formyl) | 1780 | 1709 | ~1700 |

| C-C Stretch (Aryl) | 1650 | 1584 | ~1585 |

| B-O Stretch | 1385 | 1330 | ~1335 |

Molecular Dynamics Simulations and Conformational Energy Landscapes

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of different molecular conformations and their relative energies. rsc.org

For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic solution conditions. nih.gov The simulation tracks the atomic positions and velocities over a set period, from picoseconds to microseconds. This trajectory provides a dynamic picture of the molecule's flexibility, including the rotation of the formyl and boronic acid groups and the molecule's interaction with its surroundings. By analyzing the potential energy of the molecule throughout the simulation, one can construct a conformational energy landscape, which maps out the stable and metastable conformations and the energy barriers between them.

Intermolecular Interaction Analysis

In the solid state and in solution, molecules of this compound can interact with each other, primarily through hydrogen bonding. Arylboronic acids are well-known to form hydrogen-bonded dimers or extended chain-like structures. researchgate.net

Computational methods can be used to quantify the strength of these intermolecular interactions. By creating a model of a dimer or a larger cluster, the hydrogen bond energy can be calculated. This is typically done by comparing the total energy of the hydrogen-bonded complex to the sum of the energies of the individual, non-interacting molecules.

For this compound, the primary hydrogen bonds would form between the hydroxyl groups of the boronic acid moieties (B-O-H···O-B). researchgate.net The strength of these bonds is significant, often in the range of strong hydrogen bonds. mdpi.com Advanced analysis techniques like the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbitals (NBO) can be applied to the calculated electron density to further characterize the nature of these interactions, distinguishing between pure electrostatic attraction and partial covalent character. mdpi.com

Boron-Fluorine Interactions and their Energetic Contribution to Packing

Computational studies on analogous compounds, such as 2,3-Difluoro-4-formylphenylboronic acid, have revealed the presence of B···F interactions that connect molecular layers within the crystal structure. nih.gov The boronic acid group in these molecules is typically twisted with respect to the benzene (B151609) ring, and the crystal organization is primarily driven by strong O-H···O hydrogen bonds forming infinite chains. nih.gov However, the B···F interactions provide additional stabilization, linking these chains together. nih.gov

It is important to note that the presence of multiple fluorine atoms, as in this compound, can lead to a complex network of interactions. The positions of the fluorine atoms relative to the boronic acid and formyl groups are crucial in determining the geometry and strength of these non-covalent bonds. The interplay between the electron-withdrawing nature of the fluorine atoms and their potential to act as weak hydrogen bond acceptors further complicates the energetic landscape of the crystal packing.

Table 1: Representative Intermolecular Interaction Energies in Fluorinated Phenylboronic Acids

| Interaction Type | Typical Distance (Å) | Estimated Energy (kcal/mol) |

| O-H···O Hydrogen Bond | 1.7 - 2.2 | -5 to -15 |

| B···F Interaction | 2.8 - 3.5 | -0.5 to -2.5 |

| π-π Stacking | 3.3 - 3.8 | -1 to -5 |

| C-H···O/F Interaction | 2.2 - 2.8 | -0.5 to -2.0 |

Note: The data in this table are representative values based on computational studies of similar fluorinated organic compounds and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

Solvent Effects on Molecular Structure and Tautomerism via Continuum Models

In solution, 2-formylphenylboronic acids, including the 2,6-difluoro substituted variant, can exist in a tautomeric equilibrium between the open-chain aldehyde form and a cyclic hemiacetal form, specifically a 1,3-dihydro-1,3-dihydroxybenzo[c] nih.govrsc.orgoxaborole. rsc.orgresearchgate.netpsu.eduresearchgate.net This equilibrium is sensitive to the surrounding environment, and its position can be significantly influenced by the solvent.

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are frequently employed in computational chemistry to simulate the effects of a solvent on molecular structure and stability without explicitly modeling individual solvent molecules. researchgate.netresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant (ε), allowing for the calculation of solvation energies and the exploration of how solvents of varying polarity can alter the relative energies of tautomers.

For functionalized 2-formylphenylboronic acids, computational studies using methods like DFT (e.g., with the B3LYP functional) and MP2 have been performed to investigate this tautomerization process. rsc.orgresearchgate.netpsu.edu These calculations can predict the relative stability of the open (aldehyde) and closed (cyclic) forms in the gas phase and in various solvents.

The use of continuum models allows for a systematic investigation of these effects across a range of solvents with different dielectric constants. By calculating the free energy of both tautomers in different simulated solvent environments, a quantitative prediction of the equilibrium constant (K_T) can be made.

Table 2: Calculated Relative Stabilities of Tautomers in Different Solvents (Illustrative)

| Solvent | Dielectric Constant (ε) | ΔG (Open - Closed) (kcal/mol) | Predicted Equilibrium Favorability |

| Gas Phase | 1.0 | +1.5 | Closed Form |

| Acetone (B3395972) | 20.7 | -0.5 | Open Form |

| Methanol | 32.7 | -1.2 | Open Form |

| Water | 78.4 | -2.8 | Strongly Open Form |

Note: This table presents hypothetical data based on trends observed for similar 2-formylphenylboronic acids to illustrate the utility of continuum models. The values are not specific experimental or calculated results for this compound.

These computational approaches are invaluable for understanding the fundamental chemical behavior of this compound, providing insights that are complementary to experimental studies and crucial for the rational design of materials and molecules with desired properties.

Biomolecular Interactions and Medicinal Chemistry Applications of 2,6 Difluoro 3 Formylphenylboronic Acid Derivatives

Boronic Acid-Diol Recognition and Binding Mechanisms

A hallmark of boronic acids is their capacity to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. rsc.orgacs.org This interaction forms the basis for their use in molecular recognition and sensing systems. acs.org

Reversible Covalent Bonding with Saccharides and Glycoproteins

Boronic acids react with the cis-diol groups present in saccharides and the glycan portions of glycoproteins to form five- or six-membered cyclic boronate esters. rsc.orgnih.govresearchgate.net This reaction is a dynamic equilibrium, the stability of which is highly dependent on pH. researchgate.net The formation of the boronate ester is generally favored in alkaline aqueous solutions, while acidic conditions can cause the ester to dissociate, allowing for the release of the bound molecule. nih.govresearchgate.net

The binding process involves the boronic acid, which is a Lewis acid, interacting with the diol. acs.org The presence of electron-withdrawing substituents, such as the fluorine atoms in 2,6-Difluoro-3-formylphenylboronic acid, increases the Lewis acidity of the boron center. mdpi.comresearchgate.net This enhanced acidity is predicted to facilitate the formation of a more stable tetrahedral boronate species, which is the most active form for binding diols, potentially at a pH closer to physiological conditions (pH 7.4). mdpi.comresearchgate.net The strength of this interaction is a critical factor, and it is influenced by several parameters as detailed in the table below.

| Factor Affecting Binding | Description |

| Boronic Acid pKa | A lower pKa, often induced by electron-withdrawing groups, generally enhances binding affinity by favoring the formation of the tetrahedral boronate ion. researchgate.netnih.gov |

| Solution pH | The binding is pH-dependent, with optimal binding often occurring at a pH near the pKa of the boronic acid. rsc.orgresearchgate.net At higher pH, the boronate ion form is favored, promoting complex formation. researchgate.net |

| Diol Structure | The orientation and relative position of the hydroxyl groups on the saccharide influence binding strength. Boronic acids can differentiate between structurally similar saccharides. rsc.org |

| Solvent/Buffer | The composition of the buffer can interfere with or assist in the binding process. nih.gov |

Applications in Molecular Recognition Systems

The specific and reversible nature of the boronic acid-diol interaction has been widely exploited to create molecular recognition systems for detecting and separating glycoproteins. nih.govtennessee.edu These systems often utilize boronic acid-functionalized materials, such as nanoparticles or microplates, to capture glycoproteins from complex biological samples. researchgate.nettennessee.edursc.org

For instance, boronic acid-modified surfaces can selectively immobilize glycoproteins by forming covalent bonds with their carbohydrate chains. rsc.org This principle has been applied in the development of sandwich-type electrochemical aptasensors for sensitive glycoprotein (B1211001) detection. rsc.org In such systems, a boronic acid-modified probe can act as a signal reporter, binding to the glycan portion of a captured glycoprotein, leading to a measurable signal. rsc.org The ability to engineer boronic acid derivatives with enhanced affinity and selectivity is crucial for these applications, and the inclusion of fluorine and formyl groups on the phenyl ring of this compound represents a strategy to modulate these properties. mdpi.commdpi.com

Enzyme Inhibition Studies

Arylboronic acids are recognized as potent inhibitors of several enzyme classes, particularly hydrolases that utilize a serine residue in their active site for catalysis. nih.govresearchgate.net The boron atom acts as an electrophile that mimics the tetrahedral transition state of substrate hydrolysis, forming a stable, reversible covalent adduct with the catalytic serine. researchgate.netresearchgate.net

Inhibition of Serine Proteases

Arylboronic acids are effective competitive inhibitors of serine proteases like chymotrypsin (B1334515) and subtilisin. nih.govnih.govresearchgate.net The inhibition mechanism involves the formation of a tetrahedral adduct between the boronic acid and the active site serine. researchgate.net This interaction is further stabilized by a dative bond from the imidazole (B134444) nitrogen of a nearby histidine residue to the boron atom. nih.govnih.gov

The inhibitory potency is strongly pH-dependent and is enhanced by electron-withdrawing substituents on the aryl ring, which increase the electrophilicity of the boron atom. nih.govresearchgate.net Therefore, the 2,6-difluoro- and 3-formyl-substituents on the target molecule are expected to confer potent inhibitory activity against serine proteases.

| Enzyme Target | Inhibitor Class | Inhibition Mechanism |

| Chymotrypsin | Arylboronic Acids | Competitive; formation of a tetrahedral adduct with the active site serine, stabilized by the catalytic histidine. nih.govnih.gov |

| Subtilisin | Arylboronic Acids | Competitive; similar mechanism to chymotrypsin. nih.govresearchgate.net |

| β-Lactamases (KPC, CTX-M) | Boronic Acid Transition State Inhibitors (BATSIs) | Competitive, reversible; mimics the tetrahedral intermediate of β-lactam hydrolysis. researchgate.net |

Studies on Lipase (B570770) Inhibition

Boronic acids have also been shown to inhibit lipases, such as porcine pancreatic lipase and gastric lipase. researchgate.netnih.govwikipedia.org Lipases are serine hydrolases, and the inhibition mechanism is believed to be analogous to that of serine proteases, where the boronic acid acts as a transition-state analog. researchgate.netnih.gov

Studies on porcine pancreatic lipase demonstrated that arene boronic acids are competitive inhibitors. researchgate.netnih.gov The binding occurs at or near the active center serine, but interestingly, it does not interfere with the initial step of lipase action, which is the binding of the enzyme to the substrate interface. researchgate.netnih.gov Benzeneboronic acid was found to inhibit lipoprotein lipase, an effect that was partially reversed by the activator apolipoprotein C-II, indicating a complex interaction within the active site involving both serine and histidine residues. nih.gov

Inhibition of Human Acyl-Protein Thioesterase (APTE)

Human acyl-protein thioesterases (APTs), specifically APT1 (also known as LYPLA1) and APT2 (LYPLA2), are serine hydrolases that play a crucial role in cell signaling by reversing the palmitoylation of proteins like Ras. researchgate.netnih.govnih.govrsc.org Inhibition of these enzymes is a therapeutic strategy for modulating signaling pathways implicated in cancer. nih.govnih.gov

Boron-based compounds, including boronic acids, have been identified as a new class of potent, competitive inhibitors of both human APT1 and APT2. nih.gov These inhibitors were discovered through library screening and have demonstrated the ability to modulate the Ras cycle by preventing depalmitoylation. nih.gov Given that APTs are serine hydrolases, the inhibitory mechanism of boronic acids is presumed to involve the formation of a reversible covalent bond with the catalytic serine in the active site. nih.govnih.gov The specific inhibitory potential of this compound derivatives against hAPT1 and hAPT2 would depend on their ability to fit into the active site and the enhanced reactivity conferred by their electronic properties.

Development of Therapeutic Agents

The inherent reactivity and binding capabilities of boronic acids have been extensively explored in drug discovery. Derivatives of this compound are of particular interest due to the combined effects of the boronic acid's ability to form reversible covalent bonds and the electron-withdrawing nature of the fluorine atoms, which can enhance binding affinity and metabolic stability.

Anticancer Activities and Cell Cycle Arrest Induction

While direct studies on the anticancer properties of this compound are not extensively documented, research on closely related analogs and broader families of boronic acid derivatives highlights their potential as anticancer agents. For instance, phenylboronic acid derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. A positional isomer, (2,6-Difluoro-4-formylphenyl)boronic acid, has been noted for its potential in medicinal chemistry, with related compounds showing antiproliferative effects against ovarian cancer cells (A2780). The mechanism of action for some of these compounds involves the induction of cell cycle arrest, particularly at the G2/M phase, and the subsequent triggering of apoptosis.